4-[2-(4-Bromophenoxy)ethyl]morpholine
Overview
Description
“4-[2-(4-Bromophenoxy)ethyl]morpholine” is a chemical compound with the CAS Number: 836-59-9 . It has a molecular weight of 286.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.16 g/mol . It’s a solid at room temperature . The InChI key for this compound is SWXZUUKQIQPHIC-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Reactions
- Formation of Cyclic Derivatives : 4-Morpholinocoumarin was synthesized using 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, leading to cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).
- Intermediate in Synthesizing Antiobesity Agents : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate for the antiobesity agent rimonabant, was synthesized from p-chloropropiophenone and 4-[(Z)-1-(4-chlorophenyl)propenyl]morpholine (Hao Zhi-hui, 2007).
Complexation and Coordination Chemistry
- Synthesis of Tellurated Derivatives : The first tellurated derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, were synthesized and complexed with palladium(II) and mercury(II), revealing insights into their structural and bonding characteristics (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Biological Activities and Applications
- Antibacterial Properties : A series of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives were synthesized and displayed good inhibitory action against various bacterial strains, demonstrating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2016).
- Catechol Oxidase Models : Compounds like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol were synthesized to model the active site of type 3 copper proteins, offering insights into the enzymatic function and potential therapeutic applications (Merkel et al., 2005).
Environmental and Green Chemistry
- Green Synthesis of Sunscreen Agents : A morpholine-based ionic liquid was utilized in a palladium-catalyzed Heck reaction, representing an environmentally friendly process for synthesizing sunscreen agents like 2-ethylhexyl-4-methoxy cinnamate (Sharma & Degani, 2010).
Supramolecular Chemistry
- Formation of Inclusion Complexes : Studies on 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane revealed its ability to form inclusion complexes with cyclodextrins, which has implications in drug delivery and molecular recognition (Seilkhanov et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZUUKQIQPHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366024 | |
Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
836-59-9 | |
Record name | 4-[2-(4-Bromophenoxy)ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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